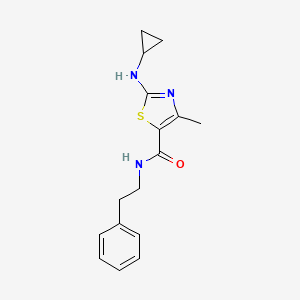
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves inhibition of the dopamine transporter (DAT). This results in increased levels of dopamine in the brain, which can lead to changes in behavior and mood. The compound has also been found to have an affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide are still being studied. However, it has been found to have potential therapeutic effects in neurological disorders, including Parkinson's disease and addiction. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide in lab experiments is its selectivity for the dopamine transporter (DAT). This allows researchers to study the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
Future Directions
For research include the development of more efficient synthesis methods, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic effects in neurological disorders. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel compound with potential applications in scientific research. Its selectivity for the dopamine transporter (DAT) makes it a valuable tool for studying the role of dopamine in neurological disorders. However, further research is needed to fully understand its biochemical and physiological effects and its limitations in lab experiments.
Synthesis Methods
The synthesis of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has been achieved using several methods. One of the commonly used methods is the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethylamine in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethyl isothiocyanate in the presence of a base. These methods have been optimized to yield high purity and good yields of the compound.
Scientific Research Applications
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
properties
IUPAC Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISXZQJXZIYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)

![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![N-[2-(3-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B6056927.png)
![2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B6056933.png)
![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)